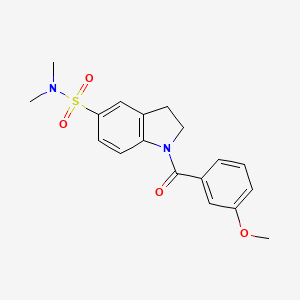

![molecular formula C15H21ClN2O3S B4631618 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)

1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide

Vue d'ensemble

Description

1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities. This compound, like its analogs, is synthesized and studied for its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives, similar to 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, often involves the reaction of chlorobenzyl sulfonyl chloride with piperidine or its derivatives under controlled conditions. This process may include steps like coupling under dynamic pH control in aqueous media, followed by substitution reactions to introduce various functional groups (H. Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category typically features a piperidine nucleus, which is crucial for the compound's biological activity. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are employed to elucidate the structure, confirming the presence of sulfonyl and carboxamide groups attached to the piperidine ring (H. R. Girish et al., 2008).

Chemical Reactions and Properties

Sulfonamide derivatives exhibit a variety of chemical reactions, primarily due to the reactive nature of the sulfonyl group. These compounds participate in further substitution reactions, allowing for the introduction of various functional groups, significantly altering their chemical and biological properties (S. Naveen et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives like solubility, melting point, and crystalline structure are determined by the nature of their substituents. These compounds often exhibit good solubility in organic solvents and water, making them suitable for pharmacological applications (D. Yan & Chao Gao, 2000).

Chemical Properties Analysis

The chemical behavior of these compounds is influenced by the electron-withdrawing sulfonyl group, which impacts their acidity and reactivity towards nucleophiles. This characteristic is essential for their biological activity, as it affects the interaction with biological targets (P. Bach et al., 2013).

Applications De Recherche Scientifique

Synthesis and Catalytic Activity

1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, due to its structural features, finds applications in the synthesis and catalytic activity research. For example, compounds containing piperidine and sulfonyl groups are studied for their enantioselective catalytic properties, as seen in the synthesis of sulfonyl hydrazones and their evaluation for antioxidant and anticholinesterase activities. These studies showcase the compound's role in medicinal chemistry, particularly in synthesizing compounds with significant biological activities (Karaman et al., 2016).

Potential as Anticancer Agents

Research into novel piperidine derivatives, including structures similar to 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, has identified potential anticancer applications. Studies on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have indicated promising anticancer activities, with some compounds showing significant efficacy in inhibiting cancer cell growth. This suggests the compound's framework could be valuable in developing new therapeutic agents (Rehman et al., 2018).

Antimicrobial Activity

Compounds structurally related to 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide have been explored for their antimicrobial properties. For instance, the synthesis and screening of sulfonamide derivatives have demonstrated significant antibacterial activity against various pathogens. Such studies contribute to the development of new antibiotics, addressing the growing concern over antibiotic resistance (Ajani et al., 2013).

Alzheimer’s Disease Treatment

Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, related to the chemical structure of 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, indicates potential application in treating Alzheimer's disease. These compounds have been evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease therapy. Such studies highlight the compound's relevance in searching for new treatments for neurodegenerative disorders (Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

The structural motif of 1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide is instrumental in synthesizing enzyme inhibitors with therapeutic potential. For example, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their acetylcholinesterase and butyrylcholinesterase inhibition activities. These inhibitors are promising for treating conditions like Alzheimer's disease, showcasing the compound's utility in medicinal chemistry research (Khalid, Rehman, & Abbasi, 2014).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)12-7-9-18(10-8-12)22(20,21)11-13-5-3-4-6-14(13)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSOJRYTGXKSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chlorobenzyl)sulfonyl]-N-ethylpiperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)

![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)

![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)

![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)

![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)

![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)